molecular formula C8H16BF3KN B3362808 Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate CAS No. 1015484-23-7

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate

Cat. No. B3362808
CAS RN: 1015484-23-7
M. Wt: 233.13 g/mol
InChI Key: LXHBZKLEZMMMIU-UHFFFAOYSA-N
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Description

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is a chemical compound with the molecular formula C8H16BF3KN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C8H16BF3KN . The exact structure would require more detailed spectroscopic analysis.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.1238496 . More detailed physical and chemical properties such as density, melting point, and boiling point would require specific experimental measurements .

Safety and Hazards

The safety data sheet (SDS) for Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It’s important to follow these guidelines when handling this compound.

Future Directions

As for future directions, Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is currently used for research and development . Its future applications would depend on the outcomes of this research. It’s also worth noting that the development and application of new chemical compounds often require rigorous testing and regulatory approval.

properties

IUPAC Name

potassium;[cyclohexyl(methyl)amino]methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BF3N.K/c1-13(7-9(10,11)12)8-5-3-2-4-6-8;/h8H,2-7H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHBZKLEZMMMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C)C1CCCCC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015484-23-7
Record name Borate(1-), [(cyclohexylmethylamino)methyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015484-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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